molecular formula C8H11BrN2O B1527801 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol CAS No. 1219982-77-0

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Cat. No.: B1527801
CAS No.: 1219982-77-0
M. Wt: 231.09 g/mol
InChI Key: OMNMRONWZSZONX-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registry Information

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol possesses a well-defined chemical identity documented across multiple international chemical databases and registry systems. The compound's International Union of Pure and Applied Chemistry name is systematically designated as 2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol, reflecting its structural composition and functional group positioning. This nomenclature precisely describes the molecular architecture, indicating the presence of a brominated pyridine ring system linked to an ethanol moiety through an amino bridge.

The compound has been assigned the Chemical Abstracts Service registry number 1219982-77-0, establishing its unique identity within the global chemical literature. Additionally, the compound is catalogued in the PubChem database under the Compound Identifier 53408830, providing comprehensive structural and property information. The molecular formula C8H11BrN2O accurately represents the elemental composition, indicating eight carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.

Chemical Identifier Value
International Union of Pure and Applied Chemistry Name 2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol
Chemical Abstracts Service Number 1219982-77-0
PubChem Compound Identifier 53408830
Molecular Formula C8H11BrN2O
Molecular Weight 231.09 grams per mole
International Chemical Identifier InChI=1S/C8H11BrN2O/c1-6-4-7(9)5-11-8(6)10-2-3-12/h4-5,12H,2-3H2,1H3,(H,10,11)
Simplified Molecular Input Line Entry System CC1=CC(=CN=C1NCCO)Br

The Distributive Systems Toxicology Substance Identifier DTXSID201247520 further establishes the compound's presence in environmental and toxicological databases. Multiple synonymous names exist for this compound, including 2-((5-Bromo-3-methylpyridin-2-yl)amino)ethanol and 2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol, demonstrating the various nomenclature conventions employed across different chemical literature sources.

Historical Context and Discovery

The historical development of this compound must be understood within the broader context of pyridine chemistry evolution and heterocyclic compound research. Pyridine-based compounds have occupied an important position as precious sources of clinically useful agents in medicinal chemistry research for several decades. The nitrogen-bearing heterocycle pyridine in its various analogous forms has been consistently incorporated into diverse ranges of drug candidates approved by regulatory agencies, with this privileged scaffold attracting increasing attention from researchers investigating various disease states.

The compound was first documented in chemical databases in 2011, as evidenced by its creation date of October 30, 2011, in the PubChem registry. This timeline corresponds with the period of intensified research into brominated pyridine derivatives and their potential applications in pharmaceutical chemistry. The most recent modification to the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and data refinement.

The development of synthetic methodologies for brominated pyridine derivatives has been significantly influenced by advances in nucleophilic aromatic substitution reactions and cross-coupling chemistry. Modern synthesis approaches for pyridine-containing compounds have evolved to include transition metal-free protocols, palladium-catalyzed reactions, and innovative cyclocondensation methods. The synthesis of 5-bromo-2-methylpyridin-3-amine derivatives, which serve as precursors to compounds like this compound, has been documented through various methodological approaches including reduction of nitro-substituted precursors.

Research into pyridine-based molecular frameworks has revealed their unique clinical relevance over the past two decades, with analysis of Food and Drug Administration-approved drugs bearing pyridine rings showing significant therapeutic diversity. A total of fifty-four drugs containing pyridine rings were approved between 2014 and 2023, with anticancer applications representing the largest category at thirty-three percent, followed by central nervous system-affecting drugs at twenty percent.

Structural Classification

This compound belongs to the fundamental class of aromatic six-membered heterocycles, specifically categorized as a substituted pyridine derivative. The pyridine ring system serves as the core structural framework, characterized by a six-membered aromatic ring containing one nitrogen atom in the 1-position, making it isoelectronic with benzene but possessing distinct electronic properties due to the electronegative nitrogen substituent.

The compound exhibits multiple functional group classifications that contribute to its chemical versatility and biological activity potential. The primary alcohol functional group (-CH2CH2OH) attached through an amino bridge provides hydrogen bonding capabilities and metabolic modification sites. The bromine substituent at the 5-position of the pyridine ring introduces significant electronic effects and serves as a reactive site for further chemical transformations through various coupling reactions.

The amino linkage connecting the pyridine ring to the ethanol chain represents a secondary amine functional group, which can participate in hydrogen bonding interactions and contribute to the compound's overall polarity and solubility characteristics. This structural feature distinguishes the compound from simple pyridine alcohols and positions it within the broader category of amino alcohol derivatives.

Within the context of heterocyclic chemistry classification, the compound represents a member of the azaheterocycle family, where nitrogen atoms replace carbon atoms in the aromatic ring system. The specific substitution pattern places it among 2-amino-5-bromo-3-methylpyridine derivatives, a class of compounds that has received considerable attention in pharmaceutical research due to their biological activity profiles and synthetic accessibility.

The compound's structural features align with established medicinal chemistry principles for drug-like molecules. The pyridine core provides metabolic stability, improved permeability, enhanced potency, and favorable binding characteristics compared to purely carbocyclic analogues. The electron-withdrawing effect of the nitrogen atom makes the attached carbons more electrophilic, improving the feasibility of nucleophilic attack and subsequent chemical modifications.

Significance in Heterocyclic Chemistry Research

This compound holds significant importance within heterocyclic chemistry research due to its representation of key structural motifs that have proven valuable in pharmaceutical development and synthetic methodology advancement. The compound exemplifies the versatility of pyridine-based scaffolds, which are considered essential components in the medicinal chemist's toolbox owing to their functional diversity, ease of chemical modification, and broad spectrum of biological activities.

The research significance of this compound is highlighted by its potential as a synthetic intermediate for more complex molecular architectures. Suzuki cross-coupling reactions utilizing brominated pyridine derivatives similar to this compound have been extensively documented for the preparation of novel pyridine-based frameworks. These methodological developments have enabled the synthesis of diverse aryl-substituted pyridines with moderate to good yields, expanding the chemical space available for drug discovery programs.

The compound's structural features make it particularly valuable for investigating structure-activity relationships in medicinal chemistry research. The combination of a brominated pyridine core with an amino alcohol side chain provides multiple sites for chemical modification and biological target interaction. Density functional theory studies conducted on related pyridine derivatives have revealed important insights into frontier molecular orbital analysis, reactivity indices, and molecular electrostatic potential measurements that guide rational drug design efforts.

The significance of brominated pyridine derivatives in contemporary pharmaceutical research is underscored by their presence in numerous approved therapeutic agents. Analysis of Food and Drug Administration-approved drugs from the past decade reveals that pyridine-containing compounds represent one of the most frequently encountered heterocyclic scaffolds, with applications spanning anticancer therapy, central nervous system disorders, rare diseases, and hematopoietic system conditions.

Research Application Area Significance Level Key Attributes
Synthetic Intermediate Chemistry High Provides reactive bromine site for cross-coupling reactions
Medicinal Chemistry High Contains drug-like pyridine scaffold with amino alcohol functionality
Structure-Activity Relationship Studies Medium Multiple modification sites for biological activity optimization
Computational Chemistry Medium Suitable for molecular modeling and electronic property analysis
Pharmaceutical Development High Represents established heterocyclic framework in approved drugs

The compound's research importance extends to its potential role in developing treatments for various therapeutic areas where pyridine-based drugs have shown efficacy. Computational analyses comparing pyridine to benzene reveal that pyridine possesses more negative highest occupied molecular orbital and lowest unoccupied molecular orbital energies, indicating greater electron-accepting properties and enhanced reactivity within biological receptor systems. These electronic characteristics contribute to improved binding specificity and strength in protein-ligand interactions, making pyridine derivatives valuable lead compounds for drug development programs.

Modern synthetic strategies for pyridine derivatives have evolved to include environmentally friendly methodologies such as transition metal-free protocols, visible light-catalyzed reactions, and biomimetic cyclization approaches. The development of these advanced synthetic methods has enhanced the accessibility of compounds like this compound and related derivatives, supporting continued research into their pharmaceutical applications and chemical properties.

Properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-4-7(9)5-11-8(6)10-2-3-12/h4-5,12H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMRONWZSZONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247520
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-77-0
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Key Intermediate: 5-Bromo-3-methylpyridine Derivatives

A crucial step in preparing the target compound is the synthesis of 5-bromo-3-methylpyridine or its amino derivatives, which serve as the pyridinyl moiety precursor.

Method from Patent CN105348177A (2015):

  • Starting Material: 2-amino-3-methylpyridine
  • Step 1: Acetylation with acetic anhydride under reflux, monitored by thin-layer chromatography (TLC).
  • Step 2: Controlled bromination by dropwise addition of liquid bromine at 20–25°C, followed by reaction at 50–60°C for 2–3 hours. Post-reaction, solids are dissolved in water, neutralized with sodium hydroxide, filtered, dried, and recrystallized to yield 2-amino-3-methyl-5-bromopyridine.
  • Step 3: Diazotization and bromination using hydrogen bromide, cuprous bromide catalyst, and sodium nitrite at -5 to 10°C for 2–4 hours to obtain 2,5-dibromo-3-methylpyridine.

Advantages: Mild reaction conditions, high yield, cost-effectiveness, and suitability for industrial scale.

Representative Experimental Procedure from Related Compounds

Step Reagents & Conditions Yield Notes
Coupling of 3-amino-5-bromo-1-methylpyridin-2-one with ethylene glycol derivatives Pd2(dba)3 catalyst, xantphos ligand, Cs2CO3 base, dry 1,4-dioxane, argon atmosphere, heated overnight at 85°C ~35-40% isolated yield Reaction sealed in vial, inert atmosphere essential, purification by silica gel chromatography
Amination via Buchwald-Hartwig coupling Pd(OAc)2, xantphos, Cs2CO3, 1,4-dioxane, 100°C, 3 hrs 35.7% yield Requires degassing, inert atmosphere, careful temperature control

These procedures highlight the feasibility of coupling amino pyridine derivatives with alcohol-containing moieties under palladium catalysis to form the amino-ethanol linkage.

Alternative Synthetic Strategies

  • Oxidation and Rearrangement: Some patents describe oxidation of methylene groups adjacent to pyridine rings followed by rearrangement and hydrolysis steps to introduce hydroxyl functionalities. These methods involve protecting groups (e.g., MEM) and catalytic rearrangements under alkaline conditions at moderate temperatures (room temperature to 50°C), yielding high purity products with yields up to 95%.

  • Protecting Group Strategies: Use of MEM (2-methoxyethoxy)methyl protecting groups to mask hydroxyl or amino groups during multi-step synthesis, followed by deprotection with titanium tetrachloride/dichloromethane, facilitates selective functionalization.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Remarks
Bromination of 2-amino-3-methylpyridine Acetic anhydride, Br2, NaOH Reflux, 20-60°C, 2-3 h High Industrially scalable, mild conditions
Diazotization and bromination HBr, CuBr catalyst, NaNO2 -5 to 10°C, 2-4 h High Formation of dibromo derivatives
Pd-catalyzed amination with aminoethanol Pd2(dba)3, xantphos, Cs2CO3, dry 1,4-dioxane 85-100°C, inert atmosphere ~35-40% Requires inert atmosphere, purification by chromatography
Oxidation and rearrangement for hydroxyl introduction Oxidants, NaOH, DMAC solvent RT to 50°C, reflux Up to 95% Multi-step with protecting groups, suitable for complex derivatives

Research Findings and Considerations

  • The preparation of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol hinges on the availability of brominated methylpyridine intermediates, which can be efficiently synthesized via bromination and diazotization steps under controlled conditions.

  • Palladium-catalyzed cross-coupling reactions are effective for introducing the amino-ethanol moiety, though yields may be moderate and require optimization of ligands, bases, and reaction atmosphere.

  • Protecting group strategies and oxidation/rearrangement steps provide alternative routes for selective functionalization and high purity product formation, especially in complex synthetic schemes.

  • Industrial applicability is enhanced by methods that avoid hazardous reagents (e.g., n-butyllithium) and extreme conditions, favoring mild temperatures and common solvents.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyridine have been studied for their ability to inhibit cancer cell proliferation. The bromine atom's presence may enhance binding affinity to specific targets within cancer cells, making it a candidate for further exploration in drug design.

Biochemical Research

The compound's unique structure allows it to act as a ligand in biochemical assays. Its application in enzyme inhibition studies has been documented.

Case Study: Enzyme Inhibition
In a study investigating enzyme inhibitors, this compound was tested against specific kinases involved in signaling pathways. The results indicated a potential inhibitory effect, suggesting that this compound could serve as a lead compound for developing kinase inhibitors.

Material Science

In addition to biological applications, this compound can be utilized in material science for creating functional materials with specific properties.

Case Study: Polymer Synthesis
Research has explored the use of this compound in synthesizing novel polymers. The incorporation of this compound into polymer matrices has led to materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in binding interactions, while the ethanolamine moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol with structurally related ethanolamine-pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Ring) Key Features CAS Number Reference
2-[(5-Bromo-2-pyridinyl)(methyl)amino]-1-ethanol C₈H₁₁BrN₂O 231.10 Br (C5), -N(CH₃)- Methyl on amino group, no 3-methyl 24255-95-6
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-ethanol C₈H₁₁BrN₂O 231.10 Br (C5), CH₃ (C4) Methyl at C4 vs. C3 1219982-86-1
3-[(5-Bromo-2-pyridinyl)amino]-1-propanol C₈H₁₁BrN₂O 231.10 Br (C5), -NH- Longer carbon chain (propanol) 1036563-47-9
2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol C₁₂H₁₈BrN₃O 300.21 Br (C5), CH₃ (C3), piperazine Piperazine ring enhances basicity 1220038-51-6
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol C₇H₈ClN₃O₃ 217.61 Cl (C3), NO₂ (C5) Nitro group increases reactivity N/A

Key Observations :

Substituent Position Effects :

  • The methyl group at C3 (target compound) vs. C4 (analogue in ) alters steric hindrance and electronic distribution. For instance, a C3-methyl group may hinder nucleophilic attack at the pyridine ring compared to C4 substitution.
  • The bromo substituent at C5 enhances electrophilicity, facilitating coupling reactions (e.g., Suzuki-Miyaura) .

The piperazinyl derivative (CAS 1220038-51-6) introduces a basic nitrogen-rich ring, which could enhance binding to biological targets (e.g., receptors or enzymes) .

Electronic Effects :

  • The nitro and chloro substituents in the analogue from increase electrophilicity, making the compound more reactive in substitution or redox reactions compared to bromo/methyl-substituted derivatives.

For example:

  • Piperazinyl derivatives (e.g., CAS 1220038-51-6) are often explored in CNS drug development due to enhanced bioavailability .

Biological Activity

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, known by its CAS number 1219982-77-0, is a compound with notable biological activity, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research sources.

The molecular formula of this compound is C₈H₁₁BrN₂O, with a molecular weight of approximately 231.09 g/mol. It is classified as an irritant and is utilized in various chemical applications due to its unique structure.

PropertyValue
Molecular FormulaC₈H₁₁BrN₂O
Molecular Weight231.09 g/mol
CAS Number1219982-77-0
Hazard ClassificationIrritant

Biological Activity

Research indicates that compounds containing pyridine rings exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Studies have shown that derivatives of pyridine can inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study evaluating the efficacy of various pyridine derivatives against human cancer cell lines, it was found that certain structural modifications led to enhanced potency. The IC50 values for some derivatives were reported in the nanomolar range, indicating strong anticancer activity (IC50 < 100 nM) .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. For example, it may act as an inhibitor of kinases or other enzymes critical for tumor growth and survival.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of pyridine-based compounds. One such study highlighted the synthesis of a series of derivatives where modifications to the pyridine ring significantly altered their pharmacological profiles .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionInhibition of specific kinases

Q & A

Q. What are the common synthetic routes for 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, and how are reaction conditions optimized?

The synthesis typically involves bromination and amination steps. A general approach includes:

  • Bromination : Reacting 3-methyl-2-pyridinyl ethanol with a brominating agent (e.g., N-bromosuccinimide) under radical initiation to introduce bromine at the 5-position .
  • Amination : Nucleophilic substitution of the brominated intermediate with ethanolamine derivatives.
    Key optimizations include temperature control (e.g., reflux at 100°C for amination), solvent selection (e.g., toluene or DMF for solubility), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the purity of this compound validated during synthesis?

Purity is assessed via:

  • Chromatography : Reverse-phase C18 column chromatography (acetonitrile/water gradients) for separation .
  • Spectroscopic Methods : 1H-NMR^1 \text{H-NMR} (to confirm substitution patterns), IR (to verify functional groups), and mass spectrometry (for molecular weight confirmation) .
  • TLC Monitoring : Used to track reaction progress and identify intermediates .

Q. What are the critical safety considerations when handling this compound?

Safety protocols align with brominated pyridine derivatives:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential toxicity from bromine release.
  • Storage : Inert atmosphere (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies and QSAR models are employed to predict interactions with biological targets (e.g., enzymes or receptors). Key steps include:

  • Target Identification : Align with bromopyridine derivatives known to inhibit kinases or modulate neurotransmitter receptors .
  • Binding Affinity Analysis : Use software like AutoDock to simulate interactions with active sites, leveraging the bromine atom’s electronegativity for halogen bonding .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectroscopic results?

  • Reproducibility Checks : Replicate reactions under standardized conditions (e.g., fixed temperature, solvent purity).
  • Analytical Cross-Validation : Combine HPLC, 13C-NMR^{13} \text{C-NMR}, and X-ray crystallography (if crystalline) to confirm structural integrity .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) that may skew yields .

Q. How does the bromine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?

The bromine atom enhances:

  • Electrophilicity : Due to its polarizability, facilitating nucleophilic substitutions.
  • Binding Affinity : Stronger van der Waals interactions in hydrophobic pockets compared to smaller halogens.
    Comparative studies show brominated derivatives exhibit 20–30% higher inhibitory activity against tested enzymes than chlorinated analogs .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

  • Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation.
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption.
  • Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions .

Tables for Comparative Analysis

Q. Table 1: Optimization of Reaction Conditions for Synthesis

ParameterTypical RangeImpact on Yield/PurityReference
Temperature (Amination)80–100°CHigher temps reduce reaction time but risk decomposition
Solvent (Bromination)DCM vs. AcetonitrilePolar aprotic solvents improve bromine solubility
Catalyst (Sn(Oct)2_2)0.5–1.0 mol%Excess catalyst increases byproduct formation

Q. Table 2: Comparative Biological Activities of Halogenated Analogs

CompoundTarget Enzyme (IC50_{50})Binding Affinity (ΔG, kcal/mol)Reference
This compoundKinase A: 0.8 µM-9.2
2-[(5-Chloro-3-methyl-2-pyridinyl)amino]-1-ethanolKinase A: 1.5 µM-7.9

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.